molecular formula C21H36O B14045477 1-Phenylpentadecan-1-ol CAS No. 1851-98-5

1-Phenylpentadecan-1-ol

Cat. No.: B14045477
CAS No.: 1851-98-5
M. Wt: 304.5 g/mol
InChI Key: PJPWREUFKLTREV-UHFFFAOYSA-N
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Description

1-Phenylpentadecan-1-ol (C₂₁H₃₆O) is a long-chain aliphatic alcohol featuring a phenyl group attached to the first carbon of a pentadecanol chain.

Properties

CAS No.

1851-98-5

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

1-phenylpentadecan-1-ol

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18,21-22H,2-12,16,19H2,1H3

InChI Key

PJPWREUFKLTREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentadecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pentadecanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of 1-Phenylpentadecan-1-ol often involves catalytic hydrogenation of phenylpentadecene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-phenylpentadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-Phenylpentadecan-1-ol can yield 1-phenylpentadecane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-phenylpentadecyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: 1-Phenylpentadecanoic acid.

    Reduction: 1-Phenylpentadecane.

    Substitution: 1-Phenylpentadecyl chloride or bromide.

Scientific Research Applications

1-Phenylpentadecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective research.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylpentadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In neuroprotective research, it has been shown to modulate signaling pathways, such as the calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase and the activation of p38 mitogen-activated protein kinase .

Comparison with Similar Compounds

Key Findings :

  • Longer chains (e.g., pentadecanol derivatives) exhibit higher melting points and lower aqueous solubility due to increased van der Waals interactions .
  • The phenyl group enhances rigidity and may improve binding to aromatic biological targets, as seen in analogs like 4-Phenylpent-1-en-3-ol .

Non-Phenyl Alkanols

Removing the phenyl group drastically alters reactivity and applications.

Compound Name Molecular Formula Key Features
Pentadecan-1-ol C₁₅H₃₂O Lacks aromaticity; higher volatility and simpler synthesis but reduced potential for targeted bioactivity .
1-Hexanol C₆H₁₄O Short-chain analog with high polarity; limited utility in lipid-rich systems .

Key Findings :

Functional Group Variations

Positional isomerism and additional functional groups further diversify properties.

Compound Name Molecular Formula Key Features
1-Phenylpentadecan-2-ol C₂₁H₃₆O Hydroxyl at C2 reduces hydrogen-bonding capacity; alters metabolic pathways .
4-Phenylpent-1-en-3-ol C₁₁H₁₂O Unsaturated bond increases reactivity; used in cross-coupling reactions .
1,4-Pentadiyn-3-ol, 1-phenyl- C₁₁H₈O Triple bonds enhance electrophilicity; applications in polymer chemistry .

Key Findings :

  • Hydroxyl position affects solubility and metabolic stability. Primary alcohols (e.g., 1-Phenylpentadecan-1-ol) are more reactive in esterification and oxidation reactions .
  • Unsaturated analogs (e.g., enols or diynes) exhibit higher chemical versatility but reduced stability compared to saturated derivatives .

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